2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol
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Overview
Description
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol can be achieved through several methods. One common approach involves the condensation of ethyl pyruvate and lactic acid under acid catalysis in pentane. This reaction proceeds under Dean–Stark conditions of azeotropic water removal, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the synthesis of organic compounds compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound’s ability to form hydrogen bonds and its electrophilic activity contribute to its stability and bioactivity. Molecular docking studies suggest that it may inhibit specific enzymes or receptors involved in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Diethylpiperazine: This compound shares a similar piperazine core but differs in the substitution pattern, having ethyl groups instead of methyl groups.
(S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate: Another related compound with a different functional group attached to the piperazine ring.
Uniqueness
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its electrophilic activity make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[(2R,5S)-1,5-dimethylpiperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O/c1-7-6-10(2)8(3-4-11)5-9-7/h7-9,11H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
ZYZBTPNPRTUHSJ-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1)CCO)C |
Canonical SMILES |
CC1CN(C(CN1)CCO)C |
Origin of Product |
United States |
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